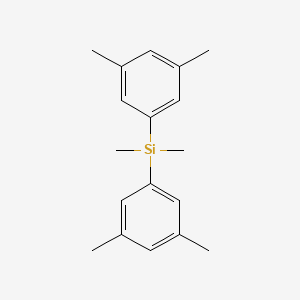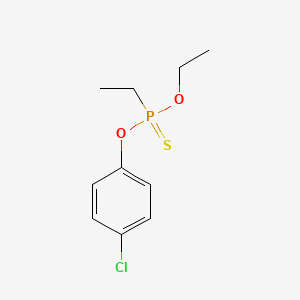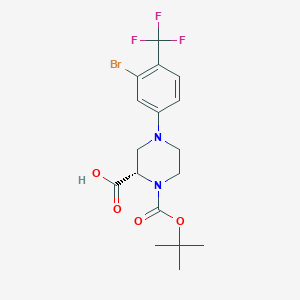
(S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromotrifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Bromotrifluoromethylphenyl Group: This step involves the bromination and trifluoromethylation of a phenyl ring, which can be achieved using bromine and trifluoromethylating agents such as trifluoromethyl iodide.
Attachment of the Bromotrifluoromethylphenyl Group to the Piperazine Ring: This can be done through nucleophilic substitution reactions.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the bromotrifluoromethylphenyl group.
Substitution: The bromine atom in the bromotrifluoromethylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the bromotrifluoromethylphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe to study biological pathways and mechanisms.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agrochemicals: Possible applications in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromotrifluoromethylphenyl group could play a role in enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-4-(3-chloro-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- (S)-4-(3-bromo-4-(methyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
The presence of the bromotrifluoromethylphenyl group in (S)-4-(3-bromo-4-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
特性
分子式 |
C17H20BrF3N2O4 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
(2S)-4-[3-bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)10-4-5-11(12(18)8-10)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1 |
InChIキー |
AUVACLVOJXROOH-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)C(F)(F)F)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)



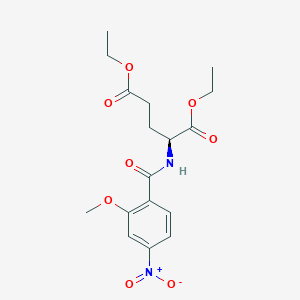
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

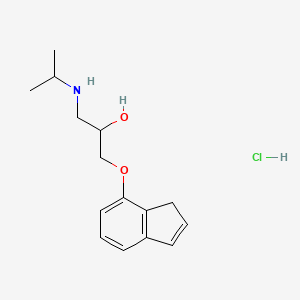
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
